molecular formula C15H15N3O4S B2973044 N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 2034345-55-4

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2973044
CAS No.: 2034345-55-4
M. Wt: 333.36
InChI Key: AMRJGICNPOMGSV-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H15N3O4S and its molecular weight is 333.36. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit high coumarin 7-hydroxylase activity, which is crucial for the hydroxylation of certain anti-cancer drugs such as cyclophosphamide and ifosphamide . Additionally, it is competent in the metabolic activation of aflatoxin B1, a potent carcinogen . The interactions of this compound with cytochrome P450 enzymes, particularly cytochrome P450 2A6, highlight its importance in drug metabolism and detoxification processes .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cytochrome P450 enzymes can lead to alterations in the expression of genes involved in drug metabolism and detoxification .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with cytochrome P450 enzymes. By binding to the active site of cytochrome P450 2A6, the compound can modulate the enzyme’s activity, leading to the hydroxylation of substrates such as coumarin and anti-cancer drugs . This interaction is crucial for the metabolic activation of these compounds, which can subsequently exert their therapeutic effects. Additionally, the compound’s ability to activate aflatoxin B1 highlights its role in the metabolic activation of carcinogens .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under various experimental conditions, making it suitable for long-term studies

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed that its effects vary with different dosages. At lower doses, the compound exhibits beneficial effects by enhancing the activation of anti-cancer drugs and facilitating detoxification processes . At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These interactions facilitate the hydroxylation and activation of various substrates, including anti-cancer drugs and carcinogens . The compound’s role in these metabolic pathways underscores its potential as a modulator of drug metabolism and detoxification processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Investigating the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-10-15(11(2)22-18-10)23(19,20)17-9-12-5-3-7-16-14(12)13-6-4-8-21-13/h3-8,17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRJGICNPOMGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.